molecular formula C16H22N4O2 B2741916 3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2202167-07-3

3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2741916
CAS No.: 2202167-07-3
M. Wt: 302.378
InChI Key: QIOFVKNFAFIPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.378. The purity is usually 95%.
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Biological Activity

3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Characteristics

The compound's molecular formula is C16H22N4O2C_{16}H_{22}N_{4}O_{2}, with a molecular weight of 290.37 g/mol. Its structure includes a pyridine ring, a piperidine moiety, and an oxadiazole group, which are known to influence its pharmacological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Modulation of Neurotransmitter Systems : The oxadiazole and piperidine components suggest potential interactions with neurotransmitter receptors, particularly in modulating glutamatergic and dopaminergic signaling pathways. Studies have highlighted the role of similar compounds in influencing metabotropic glutamate receptors (mGluRs), which are crucial in various neurological conditions .
  • Antioxidant Properties : Compounds containing oxadiazole rings have been noted for their antioxidant capabilities, which could contribute to neuroprotective effects against oxidative stress-related pathologies .
  • Inhibition of Tau Protein Aggregation : Given the structural similarities with other compounds targeting tauopathies, this compound may also exhibit activity against tau protein aggregation, which is implicated in Alzheimer's disease and related disorders .

1. Neurodegenerative Disorders

The compound has shown promise in preclinical models for treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). It appears to enhance cognitive function and reduce neuroinflammation through modulation of tau protein dynamics .

3. Antimicrobial Activity

Research into related oxadiazole derivatives has revealed significant antibacterial properties. The presence of the oxadiazole moiety may enhance membrane permeability or inhibit essential metabolic pathways in bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole-containing compounds:

StudyFindings
Marino et al., 2002Identified allosteric modulators affecting mGluR5, suggesting similar mechanisms may apply to this compound .
Conn et al., 2009Discussed the role of mGluR5 antagonists in neuroprotection, relevant to the potential applications of this compound in neurodegeneration .
Liaras et al., 2014Demonstrated antibacterial activity in thiazole derivatives, indicating possible antimicrobial effects from similar structural classes .

Properties

IUPAC Name

5-methyl-3-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-12-4-3-7-17-16(12)21-11-14-5-8-20(9-6-14)10-15-18-13(2)22-19-15/h3-4,7,14H,5-6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOFVKNFAFIPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NOC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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